Naphthalene, 1,2,6,7-tetramethyl-

Gas Chromatography Retention Index Analytical Standard

1,2,6,7-Tetramethylnaphthalene (CAS 99486-63-2) is a C14H16 polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 184.2768 g/mol. It is a specific isomer of tetramethylnaphthalene characterized by four methyl groups substituted on the naphthalene ring at positions 1, 2, 6, and 7.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 99486-63-2
Cat. No. B14326053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 1,2,6,7-tetramethyl-
CAS99486-63-2
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=C(C(=C2)C)C)C
InChIInChI=1S/C14H16/c1-9-5-6-13-7-10(2)11(3)8-14(13)12(9)4/h5-8H,1-4H3
InChIKeyIBDTZVTVRCTRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,6,7-Tetramethylnaphthalene (CAS 99486-63-2): Core Chemical and Chromatographic Identity


1,2,6,7-Tetramethylnaphthalene (CAS 99486-63-2) is a C14H16 polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 184.2768 g/mol [1]. It is a specific isomer of tetramethylnaphthalene characterized by four methyl groups substituted on the naphthalene ring at positions 1, 2, 6, and 7 [1]. As a component of the broader class of alkylated naphthalenes, it is found in complex mixtures such as crude oils and petroleum products [2]. Its unique substitution pattern dictates its distinct chromatographic behavior, enabling its separation and quantification via gas chromatography (GC) [3].

Why Generic Alkylnaphthalenes Cannot Substitute for 1,2,6,7-Tetramethylnaphthalene in Analytical Workflows


Substituting 1,2,6,7-tetramethylnaphthalene with a generic 'tetramethylnaphthalene' or another alkylnaphthalene isomer is not analytically or geochemically valid. The precise position of methyl substituents fundamentally alters a compound's physicochemical properties, including its gas chromatographic retention time and mass spectral fragmentation pattern [1]. In geochemical applications, the relative abundance of specific alkylnaphthalene isomers, including 1,2,6,7-tetramethylnaphthalene, serves as a sensitive indicator of source rock thermal maturity and crude oil mixing processes [2]. Using an incorrect isomer would compromise the accuracy of biomarker ratios (e.g., TMNr) and lead to erroneous interpretations of geological history or environmental fate.

Quantitative Differentiation of 1,2,6,7-Tetramethylnaphthalene: Evidence-Based Advantages Over Closest Analogs


Chromatographic Resolution: Distinct GC Retention Indices Separate 1,2,6,7-Tetramethylnaphthalene from Co-eluting Isomers

1,2,6,7-Tetramethylnaphthalene exhibits a distinct gas chromatographic retention index that enables its specific identification and quantification in complex mixtures, differentiating it from closely related isomers. On a non-polar OV-1 column, its normal alkane retention index (RI) is reported as 1711 [1]. Under different GC conditions (Lee's RI on DB-5MS), its retention index is 292.39 [2], which is distinct from the retention behavior of other tetramethylnaphthalene isomers, as demonstrated in crude oil analyses where multiple isomers are baseline-resolved [3].

Gas Chromatography Retention Index Analytical Standard

Geochemical Occurrence: 1,2,6,7-Tetramethylnaphthalene is a Distinct Constituent in Crude Oil Fingerprints

1,2,6,7-Tetramethylnaphthalene is a detectable and distinguishable component in the aromatic fraction of crude oils. In a GC-MS analysis of crude oil, it was identified alongside other tetramethylnaphthalene isomers (e.g., 1,3,5,7-, 1,3,6,7-, 1,4,6,7-, 1,2,5,7-, 2,3,6,7-, and 1,2,3,7-), each with unique chromatographic peaks [1]. Its presence and relative abundance contribute to the overall distribution of tetramethylnaphthalenes (TeMNs), which is used to assess the thermal maturity and source input of petroleum [2].

Geochemistry Biomarker Crude Oil

Predicted Physicochemical Properties Differentiate 1,2,6,7-Tetramethylnaphthalene from Less Substituted Analogs

The predicted logP (octanol-water partition coefficient) for 1,2,6,7-tetramethylnaphthalene is 5.02-5.28 [1], indicating high hydrophobicity. This is significantly higher than the logP of 3.89 reported for the less alkylated analog 1-methylnaphthalene [2]. While direct experimental data for the 1,2,6,7-isomer is lacking, the trend within the class shows that increased methylation increases logP, thereby affecting environmental partitioning and bioavailability [2].

Physicochemical Properties LogP Environmental Fate

Key Application Scenarios for Procuring 1,2,6,7-Tetramethylnaphthalene (CAS 99486-63-2)


Analytical Reference Standard for GC-MS Identification in Petroleum Geochemistry

Use as a certified reference material to confirm the identity and retention time of the 1,2,6,7-tetramethylnaphthalene peak in gas chromatography-mass spectrometry (GC-MS) analysis of crude oils and source rock extracts. Its distinct retention index (e.g., 1711 on OV-1) [1] allows for unambiguous peak assignment in complex chromatograms, which is essential for calculating diagnostic biomarker ratios used to assess thermal maturity and oil-source rock correlation [2].

Environmental Forensics and Oil Spill Source Identification

Employ as a component of a quantitative calibration mixture for analyzing alkylated PAHs in environmental samples. The confirmed presence of 1,2,6,7-tetramethylnaphthalene in crude oil [3] makes its detection in contaminated soils or sediments a potential indicator of petrogenic pollution. Accurate quantification using an authentic standard is necessary for distinguishing petrogenic sources from pyrogenic PAH backgrounds and for allocating liability in environmental litigation.

Method Development and Column Performance Evaluation in Chromatography

Utilize 1,2,6,7-tetramethylnaphthalene as a probe compound to evaluate the resolving power and selectivity of new gas chromatography columns or methods for analyzing mixtures of closely related alkylnaphthalene isomers. Its unique retention index and resolution from other tetramethylnaphthalenes [REFS-1, REFS-3] make it a suitable test analyte for optimizing separation conditions in petroleomics and complex mixture analysis.

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